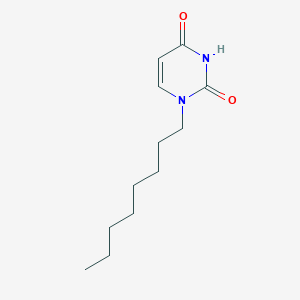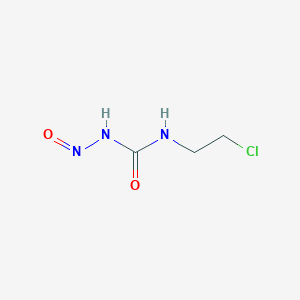
32-Oxohexatetracont-45-EN-10-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
32-Oxohexatetracont-45-EN-10-YL acetate is a chemical compound with the molecular formula C48H90O3 It is characterized by a long carbon chain with a double bond and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 32-Oxohexatetracont-45-EN-10-YL acetate typically involves the esterification of 32-Oxohexatetracont-45-EN-10-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
32-Oxohexatetracont-45-EN-10-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
32-Oxohexatetracont-45-EN-10-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 32-Oxohexatetracont-45-EN-10-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
32-Oxohexatetracont-45-EN-10-ol: The parent alcohol from which the acetate is derived.
Hexatetracont-45-EN-10-YL acetate: A similar compound with a different functional group.
32-Oxohexatetracont-45-EN-10-YL butyrate: An ester with a different acyl group.
Uniqueness
32-Oxohexatetracont-45-EN-10-YL acetate is unique due to its specific structural features, such as the long carbon chain and the presence of both a double bond and an acetate group. These characteristics confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
138843-17-1 |
|---|---|
Fórmula molecular |
C48H92O3 |
Peso molecular |
717.2 g/mol |
Nombre IUPAC |
32-oxohexatetracont-45-en-10-yl acetate |
InChI |
InChI=1S/C48H92O3/c1-4-6-8-10-12-13-14-24-27-31-34-38-42-47(50)43-39-35-32-28-25-22-20-18-16-15-17-19-21-23-26-29-33-37-41-45-48(51-46(3)49)44-40-36-30-11-9-7-5-2/h4,48H,1,5-45H2,2-3H3 |
Clave InChI |
ICDIZGXAKDCWOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)

![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)

